molecular formula C10H19FN2O B1491274 1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2090279-01-7

1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1491274
CAS No.: 2090279-01-7
M. Wt: 202.27 g/mol
InChI Key: MSVDEWIYALHMCW-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with both fluoromethyl (-CH2F) and methyl (-CH3) groups. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by fluorinated heterocycles .

Properties

IUPAC Name

1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c1-10(8-11)3-5-13(6-4-10)9(14)7-12-2/h12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVDEWIYALHMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CNC)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one, also known by its CAS number 2097950-43-9, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H20FNO, with a molecular weight of 217.28 g/mol. The structure includes a piperidine ring substituted with a fluoromethyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC11H20FNO
Molecular Weight217.28 g/mol
CAS Number2097950-43-9

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that it may function as a selective inhibitor of certain receptors, leading to alterations in neurotransmission that could have implications for mood regulation and cognitive functions.

Neurotransmitter Interaction

Studies suggest that compounds similar to this compound exhibit affinity for dopamine receptors, which are crucial in the pathophysiology of various psychiatric disorders. This interaction may provide insights into potential therapeutic uses in treating conditions such as depression and anxiety disorders.

Anticancer Activity

Emerging evidence points to the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. For instance, flow cytometry analyses indicated that the compound promotes cell death in MCF cell lines in a dose-dependent manner .

Case Study: Tumor Growth Suppression

In vivo experiments conducted on tumor-bearing mice revealed that treatment with the compound resulted in significant suppression of tumor growth. The observed IC50 values indicate a promising efficacy profile compared to standard chemotherapeutics .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable bioavailability and metabolic stability, although comprehensive studies are required to fully elucidate these parameters.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits a manageable safety profile at therapeutic doses. However, further investigations into long-term effects and potential toxicity are necessary to ensure safe clinical application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogs

a. 1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 2090606-66-7)
  • Key Differences : Replaces the fluoromethyl and methyl groups with a difluoroethyl (-CF2CH3) substituent.
b. 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
  • Key Differences: Incorporates a pyrrolidine ring instead of the ethanone-linked methylamino group.
  • Impact : The dual heterocycles (piperidine + pyrrolidine) may confer conformational rigidity, affecting receptor binding kinetics .

Piperazine-Based Analogs

a. QD10: 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one
  • Key Differences: Substitutes piperidine with piperazine and introduces a benzoylphenoxypropyl chain.
  • Impact : The extended aromatic system may enhance interactions with hydrophobic binding pockets, as seen in kinase inhibitors .

Aromatic Ethanone Derivatives

a. 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
  • Key Differences : Replaces the piperidine ring with a hydroxyphenyl group.
  • Impact : Lacks the fluorinated heterocycle, reducing metabolic resistance but increasing polarity, which may limit CNS activity .

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP (Predicted)
Target Compound C10H18FNO2 201.26 Not reported ~1.8
1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one C9H11NO2 165.19 Not reported ~0.5
QD10 (Piperazine derivative) C28H31N3O2 453.57 148.4–151.4 ~3.5
4-MMC (Mephedrone) C11H15NO 177.24 146–148 ~2.1

Notes:

  • Fluorination in the target compound increases logP compared to non-fluorinated analogs, suggesting improved membrane permeability.
  • Piperazine derivatives (e.g., QD10) exhibit higher molecular weights and melting points due to extended aromatic systems .

Mechanism of Action

  • Synthetic Cathinones: Act as monoamine reuptake inhibitors (e.g., dopamine/norepinephrine), with potency influenced by aryl substitutions .
  • Piperidine/Piperazine Analogs : Likely modulate GPCRs (e.g., histamine H3 receptors) or kinases (e.g., ERK) due to heterocyclic frameworks .

Metabolic Stability

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
    Reactant of Route 2
    1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one

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